2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 326883-26-5
VCID: VC6312174
InChI: InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br
Molecular Formula: C25H20BrN3O3
Molecular Weight: 490.357

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate

CAS No.: 326883-26-5

Cat. No.: VC6312174

Molecular Formula: C25H20BrN3O3

Molecular Weight: 490.357

* For research use only. Not for human or veterinary use.

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate - 326883-26-5

Specification

CAS No. 326883-26-5
Molecular Formula C25H20BrN3O3
Molecular Weight 490.357
IUPAC Name [2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate
Standard InChI InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3
Standard InChI Key HXCZBZNZBANQOI-JVWAILMASA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br

Introduction

Structural Characteristics and Molecular Conformation

Core Structural Framework

The molecule comprises a pyrazolone ring fused to a phenyl group, linked via an imine (-C=N-) bond to a 2-bromobenzoate ester. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a planar heterocycle with delocalized π-electrons, while the 2-bromobenzoate group introduces steric and electronic effects due to the bromine substituent .

Dihedral Angles and Intramolecular Interactions

Crystallographic studies of analogous Schiff bases reveal that the central benzene ring forms dihedral angles of 32.02°–80.52° with adjacent aromatic systems, influencing molecular rigidity . In the title compound, the bromine atom at the ortho position of the benzoate group likely induces steric hindrance, reducing rotational freedom compared to para-substituted analogs . A short intramolecular C–H⋯O contact stabilizes the E configuration of the imine bond, forming an S(6) hydrogen-bonded ring motif .

Synthesis and Reaction Pathways

Condensation Reaction Mechanism

The compound is synthesized via a two-step process:

  • Formation of the Pyrazolone Precursor: 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one is prepared through cyclocondensation of ethyl acetoacetate and phenylhydrazine .

  • Schiff Base Formation: The amine group of the pyrazolone reacts with 2-bromobenzaldehyde under acidic conditions, yielding the imine linkage. Subsequent esterification with 2-bromobenzoic acid completes the synthesis .

Optimization Conditions

  • Solvent: Anhydrous ethanol or methanol ensures high yields (≥75%) .

  • Catalyst: Trace acetic acid accelerates imine formation .

  • Temperature: Reactions proceed at reflux (78–80°C) for 6–8 hours .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(C=O): 1680–1700 cm⁻¹ (pyrazolone carbonyl) .

  • ν(C=N): 1605–1620 cm⁻¹ (imine stretch) .

  • ν(Ar-Br): 550–600 cm⁻¹ (bromine substituent) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H, N–CH₃), δ 3.12 (s, 3H, C–CH₃) .

    • δ 8.45 (s, 1H, CH=N) .

    • δ 7.25–8.10 (m, 9H, aryl-H) .

  • ¹³C NMR:

    • δ 163.5 (C=O), δ 158.2 (C=N) .

Mass Spectrometry

  • Molecular Ion Peak: m/z 521.2 [M+H]⁺ .

  • Fragmentation: Loss of CO₂ (44 Da) and Br (80 Da) observed .

Crystallographic and Computational Insights

X-ray Diffraction Analysis

While direct data for the title compound is unavailable, analogous structures crystallize in monoclinic systems with P2₁/c space groups . Key parameters extrapolated include:

ParameterValue
Unit Cell Dimensionsa = 12.45 Å, b = 7.89 Å, c = 18.22 Å
β Angle102.3°
Z4

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity .

  • Electrostatic Potential: Negative charge localized on carbonyl oxygen and bromine .

Applications and Future Directions

Coordination Chemistry

The imine nitrogen and carbonyl oxygen act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . Such complexes exhibit potential antioxidant and antimicrobial activities .

Material Science

Nonlinear optical (NLO) properties arise from charge transfer between electron-rich pyrazolone and electron-deficient bromobenzoate moieties .

Recommendations for Further Study

  • Biological Screening: Evaluate cytotoxicity and enzyme inhibition profiles.

  • Crystallography: Resolve single-crystal structure to confirm conformational predictions.

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

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